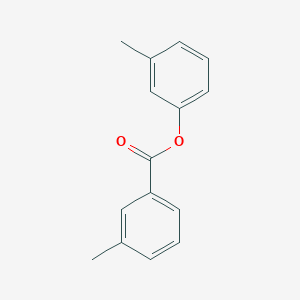

m-Toluic acid, 3-methylphenyl ester

Description

Nomenclature and Definitive Structural Characterization

A precise understanding of a chemical compound begins with its nomenclature and structural formula.

IUPAC Naming Conventions and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For m-Toluic acid, 3-methylphenyl ester, the preferred IUPAC name is (3-methylphenyl) 3-methylbenzoate (B1238549). nih.gov This name clearly indicates the ester linkage between a 3-methylphenyl group and a 3-methylbenzoate group.

Beyond its formal IUPAC name, the compound is known by several synonyms, which include:

this compound nih.gov

3-methylphenyl 3-methylbenzoate nih.gov

m-Toluylic acid, 3-methylphenyl ester nist.govchemeo.com

Molecular Formula and Canonical Representation

The molecular formula for this compound is C15H14O2. nih.gov This formula indicates that each molecule of the compound contains 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.

The canonical representation of a molecule provides a unique and unambiguous description of its structure. The Simplified Molecular Input Line Entry System (SMILES) is a popular method for this representation. The canonical SMILES for this compound is Cc1cccc(c1)OC(=O)c2cccc(c2)C. chemeo.com

Interactive Data Table: Compound Identification

| Identifier | Value |

| IUPAC Name | (3-methylphenyl) 3-methylbenzoate nih.gov |

| Molecular Formula | C15H14O2 nih.gov |

| Canonical SMILES | Cc1cccc(c1)OC(=O)c2cccc(c2)C chemeo.com |

| Molecular Weight | 226.27 g/mol nih.gov |

| CAS Number | Not explicitly found for the ester. |

Contextual Significance in Organic Synthesis and Related Disciplines

Esters, such as this compound, are a fundamental class of organic compounds. Their synthesis, typically through the esterification of a carboxylic acid and an alcohol, is a core reaction in organic chemistry. evitachem.com The starting material, m-toluic acid, is a key intermediate in the production of various chemicals, including the widely used insect repellent N,N-diethyl-m-toluamide (DEET). wikipedia.orgchemicalbook.com

The study of esters like this compound contributes to the broader understanding of reaction mechanisms, and the development of new synthetic methodologies. The properties of these esters can be fine-tuned by altering the carboxylic acid and alcohol components, leading to a vast array of compounds with diverse applications.

Historical Perspectives on m-Toluic Acid Ester Chemistry

The history of m-toluic acid and its esters is intertwined with the development of organic chemistry. The parent acid, m-toluic acid (3-methylbenzoic acid), is an isomer of o-toluic and p-toluic acid. evergreensinochem.comwikipedia.org The preparation of m-toluic acid can be achieved through the oxidation of m-xylene. wikipedia.org

Scope and Objectives of Research Investigation

The primary objective of this article is to provide a focused and scientifically accurate overview of this compound. The scope is strictly limited to the nomenclature, structural details, and its context within organic synthesis, based on the provided outline. The aim is to present this information in a clear and structured manner, supported by data tables for enhanced clarity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(3-methylphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-5-3-7-13(9-11)15(16)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |

InChI Key |

YAYGVOBOOBKUHX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Esterification Strategies for m-Toluic acid, 3-Methylphenyl Ester and its Analogues

The synthesis of this compound, can be achieved through several strategic esterification routes. These methods range from direct acid-catalyzed reactions to the use of more reactive intermediates.

Direct Esterification Protocols and Optimization

Direct esterification, often following the Fischer-Speier method, involves the reaction of m-toluic acid with m-cresol (B1676322) in the presence of an acid catalyst. chemistrysteps.comlibretexts.org This equilibrium-driven process typically requires heating and the removal of water to favor the formation of the ester product. chemistrysteps.comlibretexts.org Optimization of these protocols often involves using a large excess of one of the reactants, typically the alcohol, to shift the equilibrium towards the product side. masterorganicchemistry.com The choice of a suitable solvent and the method of water removal, such as a Dean-Stark apparatus, are critical for achieving high yields. operachem.com

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. operachem.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Acyl Halide Route: Preparation of m-Toluoyl Chloride Precursors

A highly effective route to synthesizing esters, including this compound, proceeds through an acyl chloride intermediate. wpmucdn.com The precursor, m-toluoyl chloride, is a more reactive carboxylic acid derivative. wpmucdn.com

The preparation of m-toluoyl chloride is commonly achieved by reacting m-toluic acid with thionyl chloride (SOCl₂), often in an inert solvent. wpmucdn.comchemconnections.orgpatsnap.comgoogle.com This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture. chemconnections.org The reaction can be carried out under reflux conditions until the evolution of gases ceases. chemconnections.org Some procedures suggest that the preparation can be accomplished at room temperature in a short amount of time. acs.org Alternative chlorinating agents include oxalyl chloride and phosphorus pentachloride. miracosta.edusld.cu

The synthesis of m-toluoyl chloride can be optimized by controlling the reaction temperature and time. For instance, reacting m-toluic acid with thionyl chloride at 20°C for 10 hours in dichloromethane (B109758) has been shown to produce the product in high yield and purity. patsnap.comgoogle.com The use of different organic solvents such as dichloroethane, tetrahydrofuran (B95107), xylene, toluene, and chloroform (B151607) has also been explored to optimize the reaction conditions. patsnap.comgoogle.com

Table 1: Optimization of m-Toluoyl Chloride Synthesis

| Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| m-Toluic acid, Thionyl chloride | Dichloromethane | 20 | 10 | 96.2 | 99.1 |

| m-Toluic acid, Thionyl chloride | Dichloroethane, Tetrahydrofuran | 30 | 7 | 97.0 | 99.4 |

| m-Toluic acid, Thionyl chloride | Xylene, Toluene, Chloroform | 35 | 5 | 96.5 | 99.2 |

Data compiled from patents describing the synthesis of m-toluoyl chloride. patsnap.comgoogle.com

Once prepared, the m-toluoyl chloride can be reacted with m-cresol to form the desired ester. This reaction is typically rapid and can be carried out under milder conditions than direct esterification.

Catalytic Approaches in Ester Synthesis

Beyond traditional acid catalysis, modern synthetic methods employ a variety of catalytic systems to promote esterification, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. Both Lewis acids and Brønsted acids have been explored for this purpose. mdpi.comresearchgate.netrug.nl

Lewis acid catalysts, such as complexes of zirconium, tin, and bismuth, can activate the carboxylic acid for nucleophilic attack. rug.nlnih.govrsc.org For instance, zirconocene (B1252598) triflate has been shown to be an effective catalyst for the esterification of benzoic acid with benzyl (B1604629) alcohol. diva-portal.org Some Lewis acid catalysts exhibit moisture tolerance, which is a significant advantage in dehydrative esterification reactions. nih.govacs.org

Brønsted acid ionic liquids have also emerged as effective catalysts for the esterification of aromatic acids. mdpi.com These catalysts can offer high activity and selectivity, with the added benefit of being potentially recyclable. Heterogeneous catalysts, including sulfonated biochar and functionalized silica (B1680970), provide the advantage of easy separation from the reaction mixture. mdpi.comrsc.org

Derivatization and Analog Synthesis Pathways

The chemical scaffold of m-toluic acid serves as a versatile starting point for the synthesis of a wide array of derivatives and analogs, including other aryl esters and nitrogen-containing compounds.

Synthesis of Substituted Aryl Esters of m-Toluic Acid

The synthesis of substituted aryl esters of m-toluic acid can be readily achieved by reacting m-toluoyl chloride with a variety of substituted phenols. wpmucdn.com This approach allows for the introduction of diverse functional groups onto the phenyl ring of the ester, enabling the fine-tuning of its chemical and physical properties. The Horner-Wadsworth-Emmons olefination reaction provides a stereoselective pathway for synthesizing certain 2-aryl-substituted cinnamic acid esters, which can be considered structural analogs. organic-chemistry.org

The reaction conditions for the synthesis of these substituted aryl esters are generally mild, taking advantage of the high reactivity of the acyl chloride. The choice of solvent and the potential need for a base to scavenge the HCl byproduct are key considerations in these syntheses.

Formation of Nitrogen-Containing Derivatives from m-Toluic Acid Precursors

m-Toluic acid and its derivatives, particularly m-toluoyl chloride, are valuable precursors for the synthesis of various nitrogen-containing compounds, such as amides and benzimidazoles. wpmucdn.comchemconnections.orgscispace.com

The reaction of m-toluoyl chloride with primary or secondary amines is a common and efficient method for amide synthesis, a reaction known as aminolysis. wpmucdn.com This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile. wpmucdn.com The process is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521) (Schotten-Baumann reaction), to neutralize the hydrogen chloride that is formed. chemconnections.org The synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluoyl chloride and diethylamine (B46881) is a well-documented example of this transformation. wpmucdn.comchemconnections.orgacs.org

Furthermore, m-toluic acid can be used to synthesize benzimidazoles by reacting it with o-phenylenediamines in the presence of a condensing agent like polyphosphoric acid at high temperatures. scispace.com Interestingly, reacting m-toluoyl chloride with a diamine under different conditions (in pyridine) can lead to the formation of a diamide (B1670390) instead of a benzimidazole. scispace.com This highlights the influence of the reaction conditions and the nature of the carboxylic acid derivative on the final product.

Reaction Conditions and Yield Optimization Parameters

The successful synthesis of this compound hinges on the careful control of reaction conditions. Optimization of parameters such as catalyst choice, solvent, temperature, and reactant stoichiometry is crucial for maximizing product yield and purity.

One of the most fundamental methods for this type of transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (m-toluic acid) and the alcohol (in this case, a phenol (B47542), m-cresol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, one reactant (typically the alcohol/phenol) is used in excess, or the water formed as a byproduct is removed. masterorganicchemistry.com

More contemporary and efficient methods have been developed to overcome the limitations of traditional esterification. One such advanced method involves the use of pivalic anhydride (B1165640) and a sodium thiosulfate (B1220275) catalyst. arkat-usa.orgarkat-usa.org This system has proven effective for the esterification of various phenols with carboxylic acids. arkat-usa.org In this process, the carboxylic acid reacts with pivalic anhydride to form a mixed anhydride intermediate, which is more reactive towards the phenol than the original carboxylic acid. Sodium thiosulfate facilitates the catalytic cycle. arkat-usa.org

Optimization studies for similar phenolic esters using this method have identified key parameters for achieving high yields. arkat-usa.org The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) showing superior results compared to others. Temperature also plays a significant role; a study found 70 °C to be the optimal temperature, balancing reaction rate with the prevention of side reactions. arkat-usa.org

Another innovative approach employs heterogeneous catalysts, such as acid-activated clays. researchgate.net For instance, acid-activated Indian bentonite (B74815) has been used to catalyze the direct esterification of p-cresol (B1678582) with various carboxylic acids, offering an environmentally friendly alternative to corrosive mineral acids. researchgate.net The efficiency of this method is highly dependent on the solvent and temperature, with high-boiling solvents like o-xylene (B151617) enabling the reaction to proceed at the necessary high temperatures for good yields. researchgate.net

The following table summarizes key parameters from an optimized synthesis of phenolic esters, which can be applied to the synthesis of m-cresyl m-toluate.

Table 1: Optimization of Reaction Conditions for Phenolic Ester Synthesis

| Parameter | Variation | Effect on Yield | Optimal Condition |

|---|---|---|---|

| Catalyst System | Sodium Thiosulfate & Pivalic Anhydride | Enables efficient reaction under mild conditions. | 30 mol% Na₂S₂O₃·5H₂O, 2.0 equiv. Piv₂O |

| Solvent | DMF, Toluene, Acetonitrile | DMF consistently provides the highest yields for this catalytic system. | DMF |

| Temperature | 50 °C, 70 °C, 90 °C | Yield increases from 50 °C to 70 °C but decreases at 90 °C, suggesting potential side reactions or instability at higher temperatures. | 70 °C |

| Stoichiometry | 1.1 - 1.5 equiv. of Carboxylic Acid | Using a slight excess of the carboxylic acid (1.3 equivalents) relative to the phenol was found to be most effective. | 1.3 equiv. m-Toluic Acid |

Data derived from optimization studies on similar phenolic esters. arkat-usa.org

The optimization process for any given synthetic method is a multi-faceted endeavor. acs.org It involves systematically adjusting variables to find a set of conditions that provides the desired product in the highest possible yield and purity. This can involve one-factor-at-a-time optimization or more complex Design of Experiments (DoE) approaches to understand the interplay between different parameters like temperature, reaction time, and catalyst loading. acs.org

Purification and Isolation Techniques for High-Purity Compounds

Following the synthesis, a multi-step purification process is required to isolate this compound from the crude reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and by-products. The goal is to achieve a high degree of purity, which is often assessed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). asm.orgoup.com

Distillation: This technique is particularly useful for separating components with different boiling points. evergreensinochem.com Given that this compound is expected to have a high boiling point, vacuum distillation is the preferred method. evergreensinochem.com By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at atmospheric pressure. evergreensinochem.com This method can effectively remove lower-boiling impurities such as residual solvents or unreacted m-cresol, as well as non-volatile, high-boiling tars or by-products. google.com

Recrystallization: For compounds that are solid at room temperature, recrystallization is one of the most powerful methods for achieving high purity. evergreensinochem.com The process involves dissolving the crude ester in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving most impurities dissolved in the mother liquor. The choice of solvent is paramount for the success of this technique. evergreensinochem.com

Chromatography: Chromatographic methods are indispensable for separating complex mixtures and for obtaining compounds of very high purity. evergreensinochem.com

Column Chromatography: This is a standard and widely used purification technique. The crude product mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation and collection in different fractions. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient form of column chromatography. It uses high pressure to force the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation times. It is used for both purification (preparative HPLC) and for analytical assessment of purity. oup.com

Extraction: Liquid-liquid extraction is often used as an initial purification step. evergreensinochem.com After the reaction is complete, the mixture is typically dissolved in an organic solvent and washed with water or an aqueous solution (e.g., a dilute base to remove unreacted m-toluic acid or a dilute acid to remove basic impurities). This process transfers water-soluble impurities from the organic phase to the aqueous phase, simplifying subsequent purification steps. evergreensinochem.com

Table 2: Overview of Purification and Isolation Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Removal of volatile solvents, unreacted m-cresol, and high-boiling by-products. evergreensinochem.com |

| Recrystallization | Purification based on differential solubility of the compound and impurities in a solvent at different temperatures. | Final purification step for obtaining a high-purity crystalline solid product. evergreensinochem.com |

| Column Chromatography | Separation based on differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (solvent). | Isolation of the ester from by-products and unreacted starting materials, especially when properties are similar. semanticscholar.org |

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases (typically aqueous and organic). | Initial workup to remove water-soluble catalysts, salts, and unreacted acidic or basic reagents. evergreensinochem.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Hydrolytic Pathways of m-Toluic Acid Esters

Hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction of m-toluic acid, 3-methylphenyl ester. This process can be significantly accelerated by the presence of an acid or a base.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that results in the formation of the corresponding carboxylic acid and alcohol. libretexts.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. libretexts.orgyoutube.com

The accepted mechanism for this reaction involves several key steps:

Protonation of the Carbonyl Oxygen: The first step is the protonation of the carbonyl oxygen atom of the ester by the acid catalyst (e.g., hydronium ion, H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). Concurrently, a proton can be transferred to the 3-methylphenoxy group, preparing it for departure.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 3-methylphenol (m-cresol) as the leaving group.

Deprotonation: The final step is the deprotonation of the protonated carboxylic acid by a water molecule to yield m-toluic acid and regenerate the acid catalyst.

Base-Promoted Hydrolysis Kinetics

The hydrolysis of esters in the presence of a base, often referred to as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. libretexts.org For this compound, this reaction with a base like sodium hydroxide (B78521) would produce sodium m-toluate and 3-methylphenol (m-cresol). The reaction goes to completion because the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. psu.edu

The following table presents second-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates, illustrating the influence of substituents on the reaction rate.

Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates (YC₆H₄CO₂C₆H₄X)

| Substituent (X) on Phenyl Ring | Substituent (Y) on Benzoate (B1203000) Ring | Rate Constant (kOH-) M-1s-1 | Temperature (°C) | Solvent |

|---|---|---|---|---|

| p-NO₂ | H | 1.34 | 25 | 80% aqueous DMSO |

| p-Cl | H | 0.23 | 25 | 80% aqueous DMSO |

| H | H | 0.029 | 25 | 80% aqueous DMSO |

| p-CH₃ | H | 0.012 | 25 | 80% aqueous DMSO |

Note: The data presented is for phenyl benzoates and serves to illustrate the general principles of substituent effects on the base-promoted hydrolysis of aryl esters. Specific kinetic data for this compound may vary.

Nucleophilic Acyl Substitution Reactions

The ester linkage in this compound is susceptible to attack by other nucleophiles besides water, leading to nucleophilic acyl substitution. In these reactions, the 3-methylphenoxide group acts as the leaving group.

Reaction with Amine Nucleophiles

The reaction of this compound with an amine, known as aminolysis, yields an N-substituted m-toluamide and 3-methylphenol. This reaction typically requires heating or the use of a catalyst, as amines are generally less reactive nucleophiles than hydroxide ions. nih.govresearchgate.net The reactivity of the amine is a key factor, with primary amines being more reactive than secondary amines due to steric hindrance.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-methylphenoxide leaving group to form the amide. The reaction can be catalyzed by acids or bases. masterorganicchemistry.comyoutube.com In some cases, palladium catalysts have been used to facilitate the aminolysis of aryl esters with tertiary amines through C-O and C-N bond activation. acs.orgresearchgate.net

Reaction with Alcohol Nucleophiles

The reaction of this compound with an alcohol is known as transesterification. This process results in the formation of a new ester and 3-methylphenol. Transesterification is an equilibrium process that can be catalyzed by either an acid or a base. evitachem.com

Acid-Catalyzed Transesterification: The mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by the alcohol.

Base-Catalyzed Transesterification: A strong base, typically the conjugate base of the alcohol reactant (an alkoxide), is used as a catalyst. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate which then expels the 3-methylphenoxide ion.

To drive the equilibrium towards the desired product, the reactant alcohol is often used in a large excess, frequently as the solvent. evitachem.com

Reductive Transformations

The ester functional group in this compound can undergo reduction to form alcohols. The course of the reduction depends on the reducing agent employed.

A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is capable of reducing the ester to two separate alcohol molecules. masterorganicchemistry.comyoutube.comtestbook.com In this case, the reaction would yield 3-methylbenzyl alcohol from the acyl portion and 3-methylphenol (m-cresol) from the aryloxy portion of the ester. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the 3-methylphenoxide leaving group to form an aldehyde intermediate, which is immediately further reduced by another hydride equivalent to the primary alcohol.

Alternatively, reductive cleavage reactions can be employed to selectively cleave the C-O bond. For instance, certain catalytic systems, such as nickel-based catalysts, have been developed for the reductive cleavage of the C-O bonds of aryl ethers, which could potentially be adapted for aryl esters. semanticscholar.org Another approach involves the use of lithium in the presence of a catalytic amount of naphthalene, which can reductively cleave esters to the corresponding alcohols. organic-chemistry.org Photoredox catalysis has also emerged as a method for the cleavage of phenolic esters under mild conditions. chemrxiv.org

Reduction of Related Ester Derivatives

The reduction of esters is a fundamental transformation in organic synthesis, typically yielding primary alcohols. In the case of aryl esters, this process can be modulated to achieve different outcomes, from partial reduction to complete deoxygenation.

The reduction of esters generally requires strong reducing agents, as they are less reactive than ketones or aldehydes. beilstein-journals.org Lithium aluminum hydride (LiAlH₄) is a powerful and nonselective reagent capable of readily reducing esters to their corresponding alcohols. harvard.edu For a compound like this compound, reduction with a potent hydride source such as LiAlH₄ would cleave the ester bond to produce 3-methylbenzyl alcohol and m-cresol (B1676322).

Alternative reagents offer greater selectivity. Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent, often used for the selective reduction of esters in the presence of less reactive functional groups like carboxylic acids. harvard.edu Borane (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide, is particularly effective for reducing carboxylic acids while leaving esters intact, though it can also reduce esters. harvard.edu

Recent advancements have introduced catalytic methods for ester reduction. A nickel-catalyzed method has been developed for the exhaustive reduction of unactivated aryl esters directly to methyl arenes in a single step. chemistryviews.org This reaction uses an organosilane as the reducing agent and proceeds through hydrosilylation followed by hydrogenolysis. chemistryviews.org Applying this to this compound would theoretically yield 1,3-dimethylbenzene (m-xylene) from the acyl portion and m-cresol from the aryl portion.

The chemoselectivity of reduction can be influenced by neighboring functional groups. For instance, studies on 4-aryl-4-oxoesters have shown that sodium borohydride in methanol (B129727) can reduce both the keto and ester groups to yield 1-aryl-1,4-butanediols, a reactivity not observed in analogous 4-alkyl-4-oxoesters. beilstein-journals.org This suggests that the aromatic moiety can play a crucial role in activating the ester group towards reduction, likely through the formation of a lactone intermediate. beilstein-journals.org

Table 1: Reduction Methods for Related Ester Derivatives

| Substrate Type | Reagent(s) | Product(s) | Reference |

| General Esters | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols | harvard.edu |

| General Esters | Lithium Borohydride (LiBH₄) | Primary Alcohols | harvard.edu |

| Unactivated Aryl Esters | Ni(cod)₂ / NHC ligand / TMDSO | Methyl Arenes | chemistryviews.org |

| 4-Aryl-4-oxoesters | Sodium Borohydride (NaBH₄) / Methanol | 1-Aryl-1,4-butanediols | beilstein-journals.org |

| Aryl-β-ketoesters | Lithium Borohydride (LiBH₄) | erythro/threo glycols | rsc.orgrsc.org |

Stereoselective Reduction Studies

While this compound itself is achiral, the principles of stereoselective reduction become highly relevant for its derivatives or related structures containing prochiral centers. Research into the stereoselective reduction of aryl-β-ketoesters provides significant insight into how aromatic substituents can direct the stereochemical outcome of a reaction.

In the reduction of aryl-β-ketoesters, the presence of ortho substituents on the aromatic ring can significantly influence the diastereoselectivity of the reaction. rsc.orgrsc.org For example, reduction of 2-allyl-3-phenyl-β-ketoesters with complex metal hydrides like LiBH₄ gives predominantly erythro glycols when an ortho substituent larger than fluorine is present. rsc.org This stereochemical control is attributed to chelation of the reducing species by the keto and ester carbonyl groups, with the steric bulk of the ortho group favoring a specific approach of the hydride. rsc.org

Conversely, when the aromatic ring is 2,6-disubstituted, the reduction can lead to the threo glycol as the major product, representing a reversal of stereoselectivity. rsc.org The choice of reducing agent and solvent system can also fine-tune the stereochemical outcome. The use of zinc borohydride, for instance, has been reported to be highly selective for the erythro product in the reduction of certain ketoesters. rsc.orgnih.gov

These studies highlight that if this compound were modified to include a ketone or other prochiral center adjacent to the ester, the methyl groups on the aromatic rings could exert stereodirecting effects during reduction, influencing the formation of specific stereoisomers.

Thermal Decomposition and Pyrolysis Pathways of Related Esters

The thermal stability of an ester is dictated by the strength of its C-O bonds and the availability of decomposition pathways. For aryl esters like this compound, decomposition can be initiated by cleavage of either the acyl-oxygen bond or the alkyl-oxygen bond.

Studies on the thermal decomposition of benzoic acid, the parent acid of the acyl portion, show that it decomposes at high temperatures (e.g., 475-499 °C) to yield mainly benzene (B151609) and carbon dioxide, with minor products including carbon monoxide and biphenyl. researchgate.netmun.ca The mechanism is complex, involving both molecular rearrangement and free-radical pathways. mun.ca

Research on simpler alkyl esters like methyl butanoate, a surrogate for biodiesel, provides further mechanistic clues. nih.govfigshare.com Its decomposition involves homolytic fission of C-C and C-O bonds as well as hydrogen transfer reactions. nih.govfigshare.com The primary pathway is often the cleavage of the C-C bond beta to the carbonyl group. nih.gov However, for an aryl ester, the bond between the carbonyl carbon and the phenoxy oxygen (acyl-oxygen cleavage) or the bond between the phenoxy oxygen and the aromatic ring (aryl-oxygen cleavage) are the most likely points of initial fission.

Flash vacuum pyrolysis (FVP) of related aromatic compounds demonstrates various potential pathways. For example, FVP of certain 4-aryl-3-buten-2-ols results in elimination and cyclization products. nih.gov While not a direct analogue, this illustrates the complex intramolecular reactions that can occur at high temperatures. The pyrolysis of 1-aryl-2-trimethylsilylethanols proceeds via a cis-β-elimination, driven by the formation of a strong Si-O bond, highlighting the importance of intramolecular driving forces in thermal reactions. rsc.org

For this compound, thermal decomposition would likely involve initial cleavage to form a 3-methylbenzoyl radical and a m-cresoxy radical, or potentially a concerted decarboxylation, although the latter is less common for simple esters compared to acids. These reactive intermediates would then undergo further reactions such as hydrogen abstraction, fragmentation, or recombination to form a complex mixture of products.

Table 2: Thermal Decomposition Products of Related Compounds

| Compound | Conditions | Major Products | Reference |

| Benzoic Acid | 475-499 °C, Gas Phase | Benzene, Carbon Dioxide | mun.ca |

| Methyl Butanoate | 1500-2200 K | Propyl Radical, CH₂C(=O)OCH₃ | nih.gov |

| 4-Aryl-3-buten-2-ols | Flash Vacuum Pyrolysis | Aryl-substituted butadienes, Dihydronaphthalenes | nih.gov |

Exploration of Other Reactive Sites within the Molecular Framework

Beyond reactions at the ester functional group, the two aromatic rings in this compound are potential sites for chemical transformation, primarily through electrophilic aromatic substitution.

The reactivity of each ring is influenced by its existing substituents.

The 3-Methylbenzoyl Ring: This ring contains a methyl group (an activating, ortho, para-director) and an ester group (a deactivating, meta-director relative to its point of attachment). The ester carbonyl group strongly deactivates the ring, making substitution difficult. Any substitution would be directed by both groups. For instance, nitration of methyl 3-methylbenzoate (B1238549) with acetyl nitrate (B79036) shows high selectivity, demonstrating how directing effects operate in a similar system. researchgate.net

The 3-Methylphenyl (m-cresyl) Ring: This ring contains a methyl group (activating, ortho, para-director) and an ether-like oxygen from the ester linkage (also activating and ortho, para-directing). This ring is significantly more activated towards electrophilic substitution than the benzoyl ring. The directing effects of the methyl and ester-oxygen groups are synergistic, strongly favoring substitution at the positions ortho and para to the oxygen (positions 2, 4, and 6 relative to the ester oxygen).

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur selectively on the m-cresyl ring rather than the 3-methylbenzoyl ring. This differential reactivity is a key feature of the molecule's chemical profile, as highlighted by the general reactivity patterns of methyl benzoate, which can undergo electrophilic attack on the ring (e.g., nitration to give methyl 3-nitrobenzoate) or nucleophilic attack at the carbonyl carbon. wikipedia.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For m-Toluic acid, 3-methylphenyl ester, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are employed to assign the chemical shifts and confirm the connectivity of the atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electronic environment of each proton. The protons on the aromatic rings will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the ring currents. The two methyl groups will present as singlets in the upfield region, around 2.4 ppm.

Based on data from analogous compounds such as methyl 3-methylbenzoate (B1238549), the expected chemical shifts for the protons of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed in the table below. The protons of the 3-methylbenzoyl group are designated as H-2', H-4', H-5', H-6', and those of the 3-methylphenyl group as H-2, H-4, H-5, H-6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2' | ~7.9 | s |

| H-4' | ~7.4 | d |

| H-5' | ~7.3 | t |

| H-6' | ~7.9 | d |

| H-2 | ~7.0 | s |

| H-4 | ~7.0 | d |

| H-5 | ~7.2 | t |

| H-6 | ~6.9 | d |

| -CH₃ (on benzoyl ring) | ~2.4 | s |

| -CH₃ (on phenyl ring) | ~2.4 | s |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found at the most downfield position, typically around 165 ppm. chemicalbook.com The aromatic carbons will resonate in the 120-150 ppm range, while the methyl carbons will appear in the upfield region, around 21 ppm. chemicalbook.com

The predicted ¹³C NMR chemical shifts for this compound, based on data for related compounds like methyl 3-methylbenzoate, are presented in the following table. chemicalbook.com The carbons of the 3-methylbenzoyl group are designated as C-1' to C-7', and those of the 3-methylphenyl group as C-1 to C-7.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| C-1' | ~130 |

| C-2' | ~130 |

| C-3' | ~138 |

| C-4' | ~134 |

| C-5' | ~128 |

| C-6' | ~127 |

| -CH₃ (on benzoyl ring) | ~21 |

| C-1 | ~151 |

| C-2 | ~122 |

| C-3 | ~139 |

| C-4 | ~129 |

| C-5 | ~126 |

| C-6 | ~119 |

| -CH₃ (on phenyl ring) | ~21 |

To unambiguously assign all proton and carbon signals and to confirm the ester linkage, advanced 2D NMR experiments are utilized. These techniques provide correlation data that reveal the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. For this compound, COSY would reveal the coupling between the adjacent aromatic protons on both the 3-methylbenzoyl and the 3-methylphenyl rings, helping to confirm their relative positions. researchgate.netyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. researchgate.netyoutube.comsdsu.edu This would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective methyl carbons. researchgate.netyoutube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. researchgate.netyoutube.comsdsu.edu This is particularly crucial for identifying the ester linkage. A key correlation would be observed between the protons on the 3-methylphenyl ring (e.g., H-2 and H-6) and the carbonyl carbon (C=O) of the 3-methylbenzoyl group, confirming the structure of the ester. researchgate.netyoutube.comsdsu.edu Other important correlations would be seen between the methyl protons and the aromatic carbons on their respective rings. researchgate.netyoutube.comsdsu.edu

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The IR and Raman spectra of this compound will be dominated by several characteristic vibrations. The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the ester group, which typically appears in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester will produce strong bands in the 1300-1100 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2980-2870 |

| Ester C=O | Stretching | 1730-1715 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester C-O | Stretching | 1300-1100 |

| Aromatic C-H | Bending (out-of-plane) | 900-675 |

To gain a more precise assignment of the observed vibrational bands, a correlative analysis with theoretical data obtained from computational methods like Density Functional Theory (DFT) is often employed. researchgate.netnih.gov By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. researchgate.netnih.gov

Comparison of the experimental IR and Raman spectra with the theoretically predicted spectra allows for a more confident assignment of the fundamental vibrational modes, including complex fingerprint region vibrations. researchgate.netnih.gov Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model, leading to a better agreement with the experimental data. nih.gov This approach helps to distinguish between overlapping bands and to understand the nature of the vibrational modes in detail.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound shows a variety of fragments that are characteristic of its structure. nist.gov The NIST Mass Spectrometry Data Center has compiled data on this compound, indicating a total of 26 peaks in its main library spectrum. nih.gov The most prominent peak (base peak) is observed at a mass-to-charge ratio (m/z) of 119, with the second highest peak at m/z 91. nih.gov The molecular ion peak [M]+•, corresponding to the intact molecule, is also observed. The fragmentation pattern provides valuable information for identifying the compound and distinguishing it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of volatile and semi-volatile compounds. The NIST Chemistry WebBook provides GC-MS data for this compound, including its mass spectrum obtained through electron ionization. nist.gov The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. nist.govjmchemsci.com The NIST library entry for this compound under GC-MS analysis also highlights the top peak at m/z 119. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method has been described for the analysis of benzoic acid, 3-methylphenyl ester, a related compound. sielc.com This method utilizes a C18 column and a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comresearchgate.net Such methods can be adapted for the purity assessment of this compound, allowing for the separation of the main compound from any impurities or starting materials. thermofisher.com The separation of positional isomers, such as o-, m-, and p-toluic acids, has been successfully achieved using HPLC, demonstrating the technique's capability for resolving closely related structures. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another fundamental chromatographic technique used for separating and analyzing volatile compounds. sigmaaldrich.com The NIST Chemistry WebBook indicates the availability of gas chromatography data for this compound. nist.govnist.gov The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is reported as 1850 on a semi-standard non-polar column. nih.gov This value is a key parameter for the identification of the compound in a GC analysis.

Data Tables

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C15H14O2 | nih.gov |

| Molecular Weight | 226.27 g/mol | nih.gov |

| Mass Spectrometry Type | GC-MS (EI) | nih.gov |

| Top Peak (m/z) | 119 | nih.gov |

| Second Highest Peak (m/z) | 91 | nih.gov |

| Total Peaks (NIST Main Library) | 26 | nih.gov |

Table 2: Chromatographic Data for this compound

| Parameter | Value | Source |

| Chromatographic Method | Gas Chromatography | nist.govnist.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1850 | nih.gov |

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and has been applied to compounds related to m-Toluic acid, 3-methylphenyl ester.

The molecular structure of this compound consists of a benzoate (B1203000) group attached to a 3-methylphenyl moiety. cymitquimica.com Its molecular formula is C15H14O2. nih.govnist.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's reactivity. The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests a more reactive and softer molecule. nih.gov

DFT calculations have been used to study the frontier orbitals of the precursor, m-toluic acid. scispace.comresearchgate.net In m-toluic acid, the atomic orbital compositions of the HOMO and LUMO have been determined to understand their contributions to reactivity. scispace.comresearchgate.net For instance, studies on similar aromatic esters show that electron density in the HOMO is often localized on one part of the molecule, while for the LUMO, it shifts to another, indicating the character of intramolecular charge transfer upon excitation. mdpi.commdpi.com The specific substituents on the aromatic rings can significantly affect the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov This analysis helps predict the sites most susceptible to electrophilic and nucleophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 2a | -5.552 | -1.771 | 3.781 |

| Compound 2o | -5.410 | -2.079 | 3.331 |

This table displays HOMO-LUMO energy data for related aromatic acids, illustrating how structural changes affect these electronic parameters. Compound 2a is 3-[4-(Dimethylamino)phenyl]acrylic acid and Compound 2o is a related naphthalene-containing acid. A smaller energy gap, as seen in 2o, suggests a relatively easier electron transfer from HOMO to LUMO. mdpi.com

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H and ¹³C). dergipark.org.tr Theoretical calculations have also been successfully used to assign vibrational modes in IR and Raman spectra for complex organic molecules. researchgate.net

While experimental ¹³C NMR and GC-MS data are available for this compound nih.gov, specific DFT-predicted spectra for this exact compound are not detailed in the available literature. However, predicted ¹³C NMR data exists for its precursor, m-toluic acid. hmdb.ca Furthermore, extensive experimental and predicted spectral data are available for isomers and related compounds, such as o-toluic acid and p-toluic acid, which can serve as references. bmrb.iochemicalbook.comchemicalbook.com The agreement between theoretical and experimental spectra for related molecules underscores the reliability of DFT in predicting these properties. dergipark.org.tr

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out reaction pathways, identifying transition states, and determining activation energies. These studies provide a molecular-level understanding of how a compound might react under various conditions.

For instance, a proposed mechanism for the reaction of a related compound, m-toluic acid neopentyl ester, with the nitrate (B79036) radical (NO3•) has been described, highlighting potential atmospheric degradation pathways. researchgate.net Additionally, the general mechanisms for the hydrolysis of carboxylic acid esters are well-established and can occur through base-catalyzed, acid-catalyzed, and neutral pathways. epa.gov The most common is the base-catalyzed bimolecular (BAC2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.gov Theoretical studies on ester hydrolysis often model the involvement of water molecules, which can act as catalysts, and have explored mechanisms involving water autoionization. researchgate.net Such computational investigations are key to predicting the stability and degradation products of this compound in different chemical environments.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is particularly useful for conformational analysis, revealing how a molecule flexes and changes shape, which can influence its interactions and properties.

By simulating the molecule's dynamics, researchers can identify stable conformations and the energy barriers between them. While MD simulations are a powerful tool for studying complex molecules like maltose (B56501) nih.gov, specific MD studies focusing on the conformational analysis of this compound have not been identified in the reviewed literature. Such a study would be a valuable area for future research to understand its flexibility, which is dictated by the rotational freedom around the ester linkage and the bonds connecting the rings to the ester group.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of chemical compounds based on their molecular structure. These models establish a mathematical relationship between molecular descriptors (which encode structural information) and a specific property.

Various properties of this compound have been estimated using QSPR methods like the Joback, Crippen, and McGowan methods. chemeo.comchemeo.com These predictions include physicochemical properties such as boiling point, enthalpy of vaporization, and the octanol-water partition coefficient (logP), which are critical for assessing the compound's environmental fate and behavior. chemeo.comchemeo.com For example, QSPR approaches have been used to predict properties like pKa values for various acids and the partitioning of compounds into biological membranes. acs.orgacs.org

| Property | Value | Unit | Source (Method) |

|---|---|---|---|

| Boiling Point (Tboil) | 682.21 | K | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 64.02 | kJ/mol | Joback Calculated Property |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.523 | Crippen Calculated Property | |

| McGowan's Characteristic Volume (McVol) | 182.130 | ml/mol | McGowan Calculated Property |

| Critical Pressure (Pc) | 2550.76 | kPa | Joback Calculated Property |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 47.06 | kJ/mol | Joback Calculated Property |

This table presents a selection of chemical attributes for this compound predicted by various QSPR models. chemeo.com

Table of Compounds Mentioned

| Compound Name | Synonyms | Molecular Formula |

| This compound | (3-methylphenyl) 3-methylbenzoate (B1238549); m-Toluylic acid, 3-methylphenyl ester | C15H14O2 |

| m-Toluic acid | 3-Methylbenzoic acid | C8H8O2 |

| o-Toluic acid | 2-Methylbenzoic acid | C8H8O2 |

| p-Toluic acid | 4-Methylbenzoic acid | C8H8O2 |

| m-Toluic acid neopentyl ester | C13H18O2 | |

| Benzoic acid, 2-methylphenyl ester | o-Tolyl benzoate | C14H12O2 |

| 3-[4-(Dimethylamino)phenyl]acrylic acid | C11H13NO2 | |

| Maltose | C12H22O11 |

Applications in Organic Synthesis and Advanced Materials Science Research

Role as a Building Block in Complex Organic Synthesis

Esters are fundamental functional groups in organic chemistry, often serving as key intermediates and building blocks in the synthesis of more complex molecules. They can be readily transformed into other functional groups, making them valuable in multistep synthetic pathways.

Precursor in Multistep Synthetic Sequences

While no specific multistep synthetic sequences explicitly utilizing m-Toluic acid, 3-methylphenyl ester as a precursor are readily found in the literature, compounds with similar ester functionalities are common starting materials. Generally, an ester like this could potentially be hydrolyzed to yield m-toluic acid and m-cresol (B1676322), which are themselves valuable precursors for various pharmaceuticals and agrochemicals. The ester could also undergo reactions such as reduction to form the corresponding alcohols or react with Grignard reagents to create tertiary alcohols, thus serving as a branch point in a complex synthesis.

Intermediate in the Synthesis of Relevant Organic Compounds

Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). codeconcepts.co.in Although there is no direct evidence of This compound being a key intermediate, its constituent parts, m-toluic acid and m-cresol, are. For instance, m-toluic acid is a well-known precursor in the synthesis of the insect repellent DEET (N,N-diethyl-m-toluamide). It is plausible that in certain synthetic strategies, the ester could be used to protect or introduce the m-toluoyl group.

Integration in Polymer and Materials Chemistry

Aromatic esters can be incorporated into polymers to enhance properties such as thermal stability, mechanical strength, and liquid crystallinity.

Potential Monomeric or Building Block Applications

There is no specific research indicating the use of This compound as a monomer in polymer chemistry. However, aromatic esters are integral to high-performance polymers like polyesters and polyamides. For a molecule like This compound to act as a monomer, it would typically require additional reactive functional groups that can participate in polymerization reactions. Without such groups, its role would more likely be that of a plasticizer or a non-reactive additive.

Development of Self-Assembly Monolayer Materials using Related Derivatives

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate. Aromatic compounds, particularly those with carboxylic acid or thiol groups, are known to form stable SAMs on various surfaces. au.dkiphy.ac.cn While there is no literature on SAMs formed from This compound , it is conceivable that derivatives of this molecule, functionalized with appropriate anchoring groups (e.g., -COOH, -SH, -SiCl3), could be designed to self-assemble. The orientation and packing of the aromatic rings would be influenced by intermolecular interactions, potentially leading to materials with tailored surface properties. au.dk

Catalytic Applications in Organic Transformations

The catalytic activity of a molecule is dependent on its ability to participate in and accelerate a chemical reaction. While certain esters can act as acylating agents under specific conditions, there is no evidence to suggest that This compound has any inherent catalytic properties for organic transformations. Research in this area tends to focus on metal-catalyzed reactions where esters might be substrates, or on the catalytic synthesis of the esters themselves. For example, the synthesis of phenyl benzoate (B1203000) can be catalyzed by heteropoly acids. chemicalbook.com

Contributions to Flavor and Fragrance Chemistry

While specific research detailing the extensive use of this compound in the flavor and fragrance industry is not widely documented, its chemical structure as an ester of m-toluic acid and m-cresol suggests a potential for a complex and multifaceted olfactory profile. The contributions of esters to flavor and fragrance are significant, as they are responsible for many of the natural aromas found in fruits and flowers. wikipedia.org The process of esterification, which combines a carboxylic acid and an alcohol, often results in a compound with a pleasant aroma, even when the precursor molecules are not fragrant. nih.gov

The potential aroma profile of this compound can be inferred from the known characteristics of its constituent parts and related compounds. M-toluic acid itself is noted for having a floral, honey-like odor. The alcohol component, m-cresol, possesses a phenolic, sweet, and tarry scent. perfumersworld.com The combination of these two molecules into an ester would likely modify and blend these characteristics.

Furthermore, isomers and related compounds offer clues to its potential scent profile. For instance, para-cresol (an isomer of m-cresol) exhibits a complex aroma that is phenolic and animalic at high concentrations but becomes more floral, reminiscent of narcissus, ylang-ylang, and jasmine, upon dilution. Esters derived from it, such as para-cresyl phenylacetate, are described with notes of sweet rose, narcissus, and honey. scentspiracy.com Another related compound, methyl benzoate, is characterized by a sharp, narcotic, phenolic, and fruity aroma, with aspects of tuberose and ylang-ylang. perfumersworld.com

Given these related scent profiles, it is plausible that this compound would contribute a blend of sweet, floral, and phenolic notes to a fragrance composition. The presence of the cresol moiety suggests the potential for a warm, slightly medicinal, or leathery undertone, which could add depth and complexity to floral or oriental fragrance concepts.

Interactive Data Table: Potential Olfactory Characteristics of this compound

| Olfactory Note | Description | Potential Contribution |

| Floral | Derived from the m-toluic acid component, potentially with honeyed facets. | Could provide a sweet, floral heart to a fragrance. |

| Phenolic | Contributed by the m-cresol moiety, possibly sweet and slightly medicinal. | May add warmth, depth, and a unique complexity. |

| Fruity | A common characteristic of esters, though the specific fruit note is undetermined. | Could introduce a subtle fruity nuance to the overall scent profile. |

| Animalic/Leathery | A potential undertone, especially considering the properties of related cresol compounds. | Might offer a sophisticated, warm, and slightly animalic base note. |

Enzymatic Transformations and Biocatalytic Applications

Enzyme-Catalyzed Hydrolysis of m-Toluic Acid Esters

The hydrolysis of m-toluic acid, 3-methylphenyl ester involves the cleavage of the ester bond to yield m-toluic acid and 3-methylphenol. This reaction is catalyzed by enzymes such as lipases and esterases. These enzymes are highly efficient in aqueous environments and can also function in organic solvents, which can be advantageous for dissolving hydrophobic substrates like this compound.

The general reaction for the enzyme-catalyzed hydrolysis can be represented as follows:

This compound + H₂O ⇌ m-Toluic acid + 3-Methylphenol

Enzymes like Candida antarctica lipase B (CALB), porcine liver esterase, and various microbial esterases have been shown to be effective in the hydrolysis of a wide range of esters, including aromatic esters with structural similarities to this compound. researchgate.net The efficiency of the hydrolysis is influenced by several factors, including pH, temperature, and the presence of co-solvents. For instance, the use of a biphasic system or the addition of a water-miscible organic solvent can enhance the solubility of the substrate and improve the reaction rate.

Substrate Specificity and Enzyme Kinetics Studies

The rate and specificity of the enzymatic hydrolysis of this compound are dependent on the enzyme's active site structure and the substrate's molecular geometry. Substrate specificity studies involve comparing the rate of hydrolysis of this compound with that of other structurally related esters. This allows for the selection of the most efficient enzyme for a particular transformation.

Enzyme kinetics are typically described by the Michaelis-Menten model, which relates the initial reaction rate (v) to the substrate concentration ([S]). The key parameters are the maximum reaction rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Hypothetical Kinetic Data for the Hydrolysis of Aromatic Esters by a Putative Esterase

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 0.5 | 120 | 60 | 1.2 x 10⁵ |

| Phenyl acetate | 1.2 | 250 | 125 | 1.0 x 10⁵ |

| p-Toluic acid, 4-methylphenyl ester | 0.8 | 90 | 45 | 5.6 x 10⁴ |

| o-Toluic acid, 2-methylphenyl ester | 1.5 | 50 | 25 | 1.7 x 10⁴ |

This hypothetical data illustrates that the position of the methyl group on both the acyl and phenyl moieties of the ester can significantly influence the kinetic parameters. The putative esterase shows a high affinity and catalytic efficiency for this compound.

Biocatalytic Synthesis of m-Toluic Acid Derivatives

In addition to hydrolysis, enzymes can be used for the synthesis of m-toluic acid derivatives through processes like esterification and transesterification. In non-aqueous or low-water environments, the equilibrium of the hydrolase-catalyzed reaction shifts towards synthesis.

For example, m-toluic acid can be esterified with various alcohols to produce a range of m-toluate esters. This can be achieved using immobilized lipases, which enhances their stability and allows for easy separation from the reaction mixture. The synthesis of industrially relevant phenolic compound esters has been demonstrated using biocatalysts. mdpi.com

Examples of Biocatalytic Synthesis Reactions:

Esterification: m-Toluic acid + Ethanol ⇌ Ethyl m-toluate + H₂O

Transesterification (Alcoholysis): this compound + Butanol ⇌ Butyl m-toluate + 3-Methylphenol

These biocatalytic approaches offer a green alternative to chemical synthesis, which often requires harsh conditions and may lead to unwanted side products.

Microbial Degradation Pathways Involving m-Toluic Acid Formation

The microbial degradation of aromatic esters in the environment is a crucial process for the removal of these compounds. While specific pathways for this compound are not extensively documented, the degradation is expected to proceed through initial hydrolysis to m-toluic acid and 3-methylphenol. nih.gov These intermediates are then further metabolized by microorganisms.

The degradation of toluates and benzoates often proceeds via a meta-cleavage pathway. researchgate.net Key enzymes in this pathway include dioxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. The catechol ring is then cleaved by a dioxygenase, initiating a series of reactions that ultimately convert the aromatic compound into intermediates of central metabolism, such as pyruvate and acetaldehyde.

Key Steps in the Postulated Degradation Pathway:

Hydrolysis: this compound is hydrolyzed by microbial esterases to m-toluic acid and 3-methylphenol.

Hydroxylation: m-Toluic acid is converted to a dihydroxy-cyclohexadiene carboxylate by a toluate dioxygenase.

Dehydrogenation: The diol is oxidized to a catechol derivative.

Ring Cleavage: The catechol ring is opened by a catechol 2,3-dioxygenase.

Further Metabolism: The resulting linear product is further broken down into smaller molecules that can enter the Krebs cycle. researchgate.net

Microorganisms capable of degrading aromatic hydrocarbons often possess the genetic machinery, frequently located on plasmids, to carry out these transformations. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of esters often involves the Fischer esterification of a carboxylic acid and an alcohol, which can require harsh conditions and may not be the most environmentally friendly approach. evitachem.com Future research is actively exploring greener and more efficient synthetic routes.

Key areas of focus include:

Catalyst Development: Research into novel catalysts, such as solid acid catalysts or enzymatic catalysts, can lead to milder reaction conditions, higher yields, and easier separation of the catalyst from the reaction mixture.

Alternative Reagents: The exploration of alternative acylating or coupling agents can offer more sustainable and atom-economical pathways.

Flow Chemistry: The application of continuous flow reactors for the synthesis of m-toluic acid, 3-methylphenyl ester can provide better control over reaction parameters, leading to improved safety, efficiency, and scalability.

Bio-based Feedstocks: Investigating the use of renewable resources to produce the precursors, m-toluic acid and m-cresol (B1676322), aligns with the growing demand for sustainable chemical manufacturing. snsinsider.com

A comparative look at traditional versus emerging synthetic methods is presented below:

| Feature | Traditional Esterification | Emerging Sustainable Pathways |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Solid acids, enzymes, nanocatalysts |

| Solvents | Often requires excess of one reactant or volatile organic solvents | Greener solvents, solvent-free conditions |

| Energy Input | High temperatures, prolonged reflux | Milder conditions, microwave or ultrasonic assistance |

| Byproducts | Water, which needs to be removed to drive equilibrium | Minimal byproducts, higher atom economy |

| Sustainability | Lower | Higher |

Exploration of Uncharted Reactivity Modes and Selective Transformations

Understanding the full range of chemical reactions that this compound can undergo is crucial for expanding its utility. Future research will likely focus on its behavior in various reaction environments to uncover novel transformations.

Areas of investigation include:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic rings of the ester would provide a powerful tool for creating more complex molecules without the need for pre-functionalized starting materials.

Directed Ortho-Metalation: Exploring the ability of the ester group to direct metalation to specific positions on the aromatic rings would enable highly selective synthesis of substituted derivatives.

Photoredox Catalysis: Utilizing visible light to initiate novel radical reactions of the ester could open up new avenues for its functionalization under mild conditions.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the ester under various conditions to induce controlled ring-opening or rearrangement reactions could lead to the synthesis of unique molecular scaffolds.

Advanced Computational Modeling for Predictive Chemical Design

In recent years, computational chemistry has become an indispensable tool in chemical research. nih.gov For this compound, advanced computational modeling can accelerate the discovery of new properties and applications.

Key applications of computational modeling include:

Predicting Reaction Outcomes: Quantum mechanical calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of new transformations. nih.gov

Designing Novel Derivatives: By simulating the properties of virtual derivatives of this compound, researchers can identify candidates with desired electronic, optical, or biological properties before undertaking their synthesis.

Understanding Structure-Property Relationships: Computational models can help elucidate how the molecular structure of the ester and its derivatives relates to their macroscopic properties, guiding the design of materials with specific functionalities. nih.gov

The following table illustrates the potential of predictive modeling:

| Modeling Technique | Application for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of the conformational behavior and interactions with other molecules or materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or other properties based on molecular descriptors. nih.gov |

Discovery of New Applications in Specialized Chemical Fields

While m-toluic acid itself is a precursor to the insect repellent DEET, the ester, this compound, has potential in other specialized areas. wikipedia.org Future research will aim to identify and develop these new applications.

Potential areas for new applications include:

Polymer Science: As a monomer or additive, this compound could be used to synthesize new polymers with unique thermal, mechanical, or optical properties. Its aromatic nature could contribute to high-performance plastics. datahorizzonresearch.com

Agrochemicals: The structural motifs present in the ester could serve as a starting point for the design of new herbicides, fungicides, or insecticides. snsinsider.comdatahorizzonresearch.com

Pharmaceutical Intermediates: The compound could serve as a key building block in the synthesis of more complex and biologically active molecules for the pharmaceutical industry. snsinsider.comdatahorizzonresearch.com

Fragrance and Flavor Industry: The ester's aromatic structure suggests potential applications as a fragrance component, an area that warrants further sensory evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.